REACTION_SMILES
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[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][n:7]1)[n:8]([S:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)(=[O:19])=[O:20])[c:9]([I:11])[cH:10]2>>[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][n:7]1)[nH:8][c:9]([I:11])[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(c1ccccc1)n1c(I)cc2c(Cl)ncnc21
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Name
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Type
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product
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Smiles
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Clc1ncnc2[nH]c(I)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |